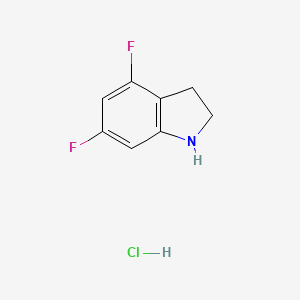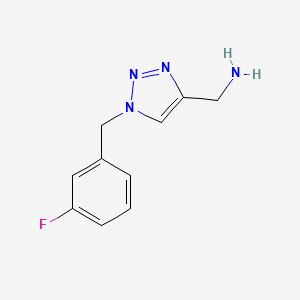
4,6-Difluoroindoline hydrochloride
説明
Synthesis Analysis
4,6-Difluoroindoline hydrochloride is synthesized by the reaction of indole or its derivatives with difluoroacetic acid or its derivatives. The reaction is carried out in the presence of a catalyst such as palladium, platinum, or copper.Molecular Structure Analysis
The molecular formula of 4,6-Difluoroindoline hydrochloride is C8H8ClF2N. The molecular weight is 191.6 g/mol.Physical And Chemical Properties Analysis
The compound has a melting point of 244-245°C and is soluble in water, ethanol, and other organic solvents. It is a crystalline solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Characterization of Fluorinated Polymers
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers were synthesized to study their application in proton exchange membranes (PEMs) for fuel cells, including direct methanol fuel cells (DMFCs) and hydrogen/air fuel cells. The incorporation of fluorinated moieties like 4,4′-difluorodiphenyl sulfone was critical in controlling the water uptake, proton conductivity, and methanol permeabilities of the membranes. These properties are tunable based on the molecular structure, indicating the potential application of fluorinated compounds in improving fuel cell efficiency. The study demonstrated that partial fluorination lowers water uptake and cell resistance, beneficial for DMFC performance, suggesting a significant role for compounds like 4,6-difluoroindoline hydrochloride in such advancements (Sankir, Kim, Pivovar, & Mcgrath, 2007).
Fluorination of Organic Compounds
An efficient difluorohydroxylation method for substituted indoles, leading to 3,3-difluoroindolin-2-ols, was developed using Selectfluor as an electrophilic fluorinating agent. This process highlights the regioselective fluorination of indole rings at the C3 carbon site, indicating a pathway for producing difluorinated indolin-2-ol structures. Such methodologies could be relevant for the functionalization or modification of compounds like 4,6-difluoroindoline hydrochloride, offering insights into the synthesis of novel fluorinated organic molecules with potential applications in pharmaceuticals and material science (Lin, Ding, Shi, & Jiao, 2011).
Fluorinated Membranes for Fuel Cells
Fluorinated poly(arylene ether ketone) copolymers with pendant hexasulfophenyl groups were synthesized for application in proton exchange membranes. These membranes exhibited excellent thermal stability, mechanical properties, and high proton conductivity, attributing to the hydrophobic/hydrophilic phase separation enhanced by fluorination. This research suggests the potential of fluorinated compounds, like 4,6-difluoroindoline hydrochloride, in the development of high-performance materials for fuel cells, possibly outperforming existing materials like Nafion (Pang, Jin, Wang, Feng, Shen, & Wang, 2015).
Environmental Detection and Analysis
The identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge in China highlights the ongoing investigation into the environmental impact and behaviors of fluorinated compounds. This research underscores the importance of understanding the ecological footprint of fluorinated molecules, including derivatives like 4,6-difluoroindoline hydrochloride, emphasizing the need for detailed analysis and monitoring of their presence and transformations in the environment (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Safety And Hazards
特性
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHUXUMZLPCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoroindoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)